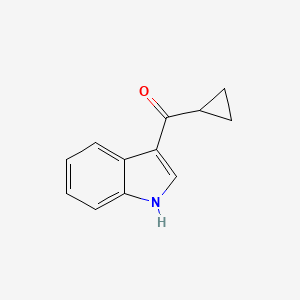

cyclopropyl(1H-indol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

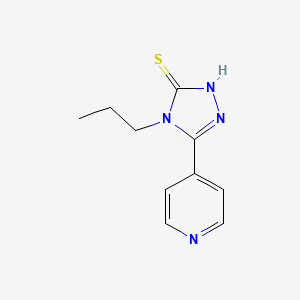

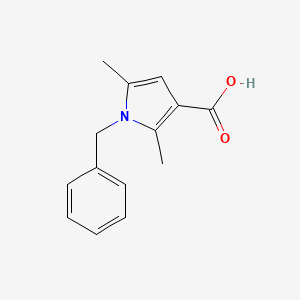

Cyclopropyl(1H-indol-3-yl)methanone is a compound of interest due to its structural complexity and potential applications in medicinal chemistry. It is characterized by the presence of a cyclopropyl group attached to an indole ring through a methanone moiety. This structure is notable for its involvement in various chemical reactions and its potential to serve as a scaffold for drug development.

Synthesis Analysis

The synthesis of cyclopropyl(1H-indol-3-yl)methanone-related compounds often involves complex reactions. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition to construct the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, revealing an unprecedented step-wise dehydrative alkenylation of α-trifluoromethyl alcohols as a crucial transformation (Dong et al., 2014).

Molecular Structure Analysis

The molecular structure of cyclopropyl(1H-indol-3-yl)methanone derivatives is characterized by their cyclopropyl and indole groups, which contribute to their chemical reactivity and potential pharmacological activities. These structural features are essential for understanding the compound's interactions and reactivity in various chemical contexts.

Chemical Reactions and Properties

Cyclopropyl(1H-indol-3-yl)methanone and its analogs participate in diverse chemical reactions, including cycloadditions and ring-opening reactions. For example, the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones followed by DBU catalyzed retro-Claisen-type C-C bond cleavage reactions demonstrates the versatility of cyclopropyl-containing compounds in synthetic chemistry (Zhang et al., 2020).

Aplicaciones Científicas De Investigación

-

Antimycobacterial Activity

- Field : Medical and Pharmaceutical Research

- Application : Certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds against various strains of Mycobacterium .

- Results : The results or outcomes obtained were not specified in the source .

-

Anti-Inflammatory and Analgesic Activities

- Field : Medical and Pharmaceutical Research

- Application : Certain indole derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds for their anti-inflammatory and analgesic effects .

- Results : The results or outcomes obtained were not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

cyclopropyl(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBLOQDDOYEESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359484 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(1H-indol-3-yl)methanone | |

CAS RN |

675834-79-4 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)